REACTION_CXSMILES
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Cl[C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][C:6]([Cl:13])=[CH:7][CH:8]=2)[N:3]=1.[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][CH2:21][NH2:22]>>[Cl:13][C:6]1[CH:5]=[C:4]2[C:9]([C:10]([NH:22][CH2:21][CH2:20][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][N:14]=3)=[N:11][CH:2]=[N:3]2)=[CH:8][CH:7]=1
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=CC=C2C(=N1)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)CCN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
ClC1=CC=C2C(=NC=NC2=C1)NCCC1=NC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |